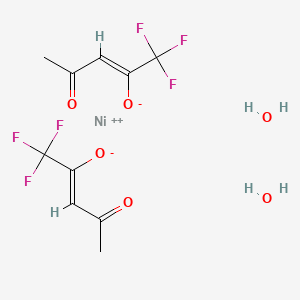![molecular formula C11H16ClNO3 B7806070 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B7806070.png)
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline: is an organic compound with the molecular formula C11H16ClNO3 It is characterized by the presence of a chloro group, an aniline group, and a triethylene glycol ether chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloroaniline.
Etherification: The 3-chloroaniline undergoes etherification with 2-(2-methoxyethoxy)ethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
The reaction conditions generally include:
Temperature: The reaction is carried out at elevated temperatures, typically around 80-100°C.
Solvent: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., ethanol) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of nitroanilines or nitrosoanilines.
Reduction: Formation of corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-(2-methoxyethoxy)aniline: Lacks the additional ethoxy group, making it less hydrophilic.
3-Chloro-4-(2-ethoxyethoxy)aniline: Similar structure but with different ether chain length, affecting its solubility and reactivity.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, differing in their substitution pattern and reactivity.
Uniqueness
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline is unique due to its triethylene glycol ether chain, which imparts distinct solubility and reactivity properties. This structural feature makes it particularly useful in applications requiring specific solubility and interaction characteristics.
Propiedades
IUPAC Name |
3-chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTQISLRCHKSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7806000.png)




![2-[(butan-2-ylamino)methyl]-1H-quinazolin-4-one;hydrochloride](/img/structure/B7806023.png)



![5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol](/img/structure/B7806049.png)



